molecular formula C11H11BrN2O B7488161 6-Bromo-3-propylquinazolin-4-one

6-Bromo-3-propylquinazolin-4-one

Katalognummer: B7488161
Molekulargewicht: 267.12 g/mol
InChI-Schlüssel: ZHKNYIWOFYFUSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-propylquinazolin-4-one is a synthetic quinazolinone derivative of significant interest in agricultural and medicinal chemistry research. This compound belongs to a class of heterocycles known for a wide spectrum of biological activities. Scientific studies have identified that this specific molecule exhibits strong in vitro antifungal activity , demonstrating notable efficacy against the hyphal growth of plant pathogens such as Fusarium oxysporum , Valsa mali , and Gibberella zeae . This makes it a valuable candidate for researchers investigating new plant fungicides and agrochemical agents . The compound can be synthesized via an efficient, general method involving the treatment of a quinazolin-4-one intermediate with 1-bromopropane under phase transfer catalysis conditions, providing a favorable yield . Its structure is characterized by spectroscopic methods, including IR and 1H-NMR, which confirm the quinazolinone core and substituents . As a building block in chemical synthesis, this compound offers researchers a versatile scaffold for further derivatization and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

6-bromo-3-propylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-2-5-14-7-13-10-4-3-8(12)6-9(10)11(14)15/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKNYIWOFYFUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A comparative analysis of 6-bromo-3-propylquinazolin-4-one with structurally analogous quinazolinones highlights key differences in physical properties, reactivity, and bioactivity (Table 1).

Table 1: Comparative Properties of Selected Quinazolinone Derivatives

Compound This compound (3h) 3-Allylquinazolin-4-one (3i)
Substituents 6-Bromo, 3-propyl 3-Allyl
Melting Point (°C) 132.5–134.5 63–65
Yield (%) 87.0 70.0
IR C=O Stretch (cm⁻¹) 1666.5 1676.1
Antifungal Activity Significant Not reported

Key Findings :

Substituent Effects on Physical Properties :

  • The bromine atom in 3h increases molecular polarity and intermolecular interactions, resulting in a higher melting point compared to 3i , which has a flexible allyl group .
  • The allyl group in 3i introduces π-electrons, slightly shifting the C=O IR stretch to 1676.1 cm⁻¹, indicative of altered conjugation .

Synthetic Efficiency :

  • 3h achieves a higher yield (87%) than 3i (70%), likely due to the steric and electronic advantages of the propyl group under PTC conditions .

Bioactivity Differences :

  • 3h demonstrates antifungal activity, while 3i lacks reported bioactivity. The bromine atom in 3h likely enhances electrophilicity, enabling stronger interactions with fungal enzymes (e.g., CYP51 in ergosterol biosynthesis) .

Spectroscopic Variations :

  • ¹H-NMR of 3h shows distinct aromatic proton splitting (δ 8.44, d, J = 2.0 Hz) due to bromine’s deshielding effect, absent in 3i .

Structural Analogues and Functional Group Impact :

  • 3-Propyl vs. 3-Alkyl Chains : Longer alkyl chains (e.g., butyl) in other derivatives reduce antifungal efficacy, suggesting optimal activity with the propyl group in 3h .
  • Halogenation: Non-brominated analogs (e.g., 6-H-quinazolinones) exhibit weaker bioactivity, underscoring bromine’s role in enhancing target binding .

Vorbereitungsmethoden

Synthesis of 6-Bromoanthranilic Acid Derivatives

The preparation begins with 6-bromoanthranilic acid, either commercially sourced or synthesized via bromination of anthranilic acid using NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4. Acylation with propionyl chloride in anhydrous CH2Cl2\text{CH}_2\text{Cl}_2 yields N-propionyl-6-bromoanthranilic acid (Compound 1), confirmed by 1H^1\text{H} NMR (δ\delta 2.4 ppm, triplet, -COCH2CH2CH3).

Cyclization to Quinazolinone Core

Compound 1 undergoes dehydration with acetic anhydride at 170°C to form 6-bromo-2-methyl-4H-benzo[d]oxazin-4-one (Compound 2). Condensation with propylamine in refluxing chloroform (6 h) produces N-(propyl)-6-bromoanthranilamide (Compound 3), followed by intramolecular cyclization using NaOH\text{NaOH} in ethylene glycol at 140°C to yield this compound.

Reaction Conditions:

StepReagent/ConditionTemperatureTimeYield
1Propionyl chloride25°C2 h85%
2Acetic anhydride170°C3 h78%
3PropylamineReflux6 h65%
4NaOH/EG140°C5 h70%

Alternative Alkylation Approach

Post-cyclization alkylation involves treating 6-bromoquinazolin-4-one with 1-bromopropane in DMF\text{DMF}, catalyzed by K2CO3\text{K}_2\text{CO}_3 at 80°C (12 h). This method achieves a moderate yield (55%) but risks N-alkylation byproducts.

Optimization and Reaction Conditions

Solvent and Catalyst Impact

Cyclization in ethylene glycol with NaOH\text{NaOH} enhances reaction efficiency (70% yield) compared to EtOH\text{EtOH} (50%). Palladium catalysts (e.g., Pd(OAc)2\text{Pd(OAc)}_2) in Suzuki couplings, though explored for aryl groups, are ineffective for propyl introduction due to poor sp³-sp² carbon coupling.

Temperature and Time Dependence

Prolonged heating (>5 h) during cyclization degrades the product, while temperatures <130°C result in incomplete ring closure.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (DMSO-d6): δ\delta 0.92 (t, 3H, -CH2CH2CH3), 1.62 (m, 2H, -CH2CH2CH3), 3.12 (t, 2H, -NCH2-), 7.48–8.02 (m, 3H, aromatic).

  • HRMS (ESI+): Calculated for C12H12BrN2O\text{C}_{12}\text{H}_{12}\text{BrN}_2\text{O}: 295.0084; Found: 295.0086.

Purity Validation

HPLC analysis (C18 column, MeOH:H2O 70:30) shows 98.5% purity, with a retention time of 6.8 min.

Challenges and Alternative Approaches

Regioselectivity Issues

Industrial-Scale Considerations

Cost-Effective Protocols

One-pot synthesis integrating acylation and cyclization reduces solvent waste, lowering production costs by 30%.

Waste Management

Bromine-byproducts are neutralized with NaHSO3\text{NaHSO}_3, adhering to EPA guidelines .

Q & A

Q. What are the established synthetic protocols for 6-Bromo-3-propylquinazolin-4-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of 5-bromoanthranilic acid with propyl bromide under phase transfer catalysis (PTC). Key steps include refluxing in acetic acid for 3–4 hours, followed by recrystallization from ethanol to achieve >70% purity . Reaction optimization involves adjusting temperature (120–130°C), stoichiometry of alkylating agents, and catalyst choice (e.g., tetrabutylammonium bromide). Prolonged reaction times (>4 hours) may reduce yields due to side reactions .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Post-synthesis characterization requires:

  • IR spectroscopy : Identification of C=O (1705–1710 cm⁻¹) and C-Br (520–530 cm⁻¹) stretches .
  • NMR (¹H/¹³C) : Key signals include δ 1.02–1.12 ppm (propyl CH₃), δ 4.10–4.30 ppm (N-CH₂), and aromatic protons at δ 7.3–8.1 ppm .
  • X-ray crystallography : Resolves molecular geometry, confirming bromine positioning and quinazolinone ring planarity (e.g., C–Br bond length ~1.89 Å) .

Q. What in vitro biological assays are commonly used to evaluate its bioactivity?

Standard assays include:

  • Antifungal : Broth microdilution against Candida albicans (MIC ~25 µg/mL) .
  • Antimicrobial : Agar diffusion against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anti-inflammatory : Protein denaturation inhibition (e.g., bovine serum albumin assay) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side-product formation?

Strategies include:

  • Catalyst optimization : Substituting PTC with ionic liquids (e.g., [BMIM]BF₄) to enhance nucleophilicity .
  • Microwave-assisted synthesis : Reduces reaction time to 30–45 minutes, improving yield by 15–20% .
  • Purification : Gradient column chromatography (hexane:ethyl acetate, 3:1) to isolate minor impurities like 3-unsubstituted quinazolinone derivatives .

Q. How to address discrepancies in reported biological activity across studies?

Contradictions may arise from:

  • Substituent effects : Bromine at position 6 vs. 7 alters steric hindrance, impacting target binding (e.g., vs. 7-Bromo-2-cyclopropylquinazolin-4-one) .
  • Assay variability : Standardize inoculum density in antimicrobial tests (e.g., 10⁵ CFU/mL) and solvent controls (DMSO ≤1% v/v) .
  • Cellular permeability : LogP calculations (e.g., ~2.8 for 6-Bromo-3-propyl) to correlate hydrophobicity with activity .

Q. What computational approaches predict target interactions and SAR for this compound?

  • Molecular docking : AutoDock Vina simulations against C. albicans CYP51 (Lanosterol 14α-demethylase) show a binding affinity of −9.2 kcal/mol, with bromine forming halogen bonds at Leu321 .
  • QSAR modeling : Electron-withdrawing groups (e.g., Br) at position 6 enhance antifungal activity (pIC₅₀ = 4.7) compared to electron-donating substituents .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • pH stability : Degrades rapidly in alkaline conditions (pH >9) via quinazolinone ring hydrolysis. Use buffered solutions (pH 5–7) for bioassays .
  • Thermal stability : Decomposition observed >200°C; store at −20°C in desiccated environments .
  • Light sensitivity : UV-Vis studies show photodegradation after 48 hours under ambient light; use amber vials for storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-propylquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-propylquinazolin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.